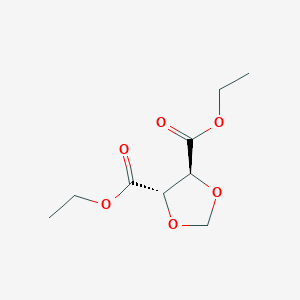

diethyl (4S,5S)-1,3-dioxolane-4,5-dicarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Diethyl (4S,5S)-1,3-dioxolane-4,5-dicarboxylate, also known as Ethyl 4,5-dioxolane-2,3-dicarboxylate, is a synthetic organic molecule that belongs to the class of dioxolane compounds. It has a molecular weight of 246.26 .

Molecular Structure Analysis

The InChI code for diethyl (4S,5S)-1,3-dioxolane-4,5-dicarboxylate is 1S/C11H18O6/c1-5-14-9(12)7-8(10(13)15-6-2)17-11(3,4)16-7/h7-8H,5-6H2,1-4H3/t7-,8-/m0/s1 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.

Physical And Chemical Properties Analysis

Diethyl (4S,5S)-1,3-dioxolane-4,5-dicarboxylate is a solid at room temperature . It should be stored in a refrigerator to maintain its stability .

科学的研究の応用

- (4S,5S)-2,2-1,3-dioxolane-4,5-dicarboxylic acid, diethyl ester serves as a valuable chiral auxiliary in asymmetric synthesis. Its stereochemistry allows for the creation of enantiomerically enriched compounds, making it useful in designing novel pharmaceuticals and natural product synthesis .

- TADDOL (2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylic acid) derivatives play a crucial role in asymmetric catalysis. Researchers utilize them as ligands in various reactions, such as asymmetric allylation, aldol reactions, and Diels-Alder reactions. The compound’s chiral center contributes to its effectiveness in controlling stereochemistry .

- In solid-phase peptide synthesis (SPPS), (+)-Dimethyl 2,3-O-isopropylidene-D-tartrate (an alternative name for our compound) facilitates the preparation of C-terminal peptide oxo-aldehydes. These intermediates are essential for constructing complex peptides and proteins .

- The compound serves as a precursor for bis-Weinreb amide, a key intermediate in the synthesis of myo-inositol analogs via RCM. RCM reactions are powerful tools for constructing cyclic structures in organic chemistry .

- Researchers use (4S,5S)-2,2-1,3-dioxolane-4,5-dicarboxylic acid, diethyl ester as a starting material for deuterated 1-deoxy-D-xylose synthesis. Deuterated sugars are valuable in studies related to metabolic pathways and carbohydrate chemistry .

- The compound’s unique structure makes it a versatile chiral building block. It participates in the synthesis of various organic molecules, including natural products, pharmaceuticals, and ligands for coordination chemistry .

Chiral Auxiliary and Asymmetric Synthesis

TADDOL Derivatives

Peptide Synthesis

Ring-Closing Metathesis (RCM)

Deuterated Sugar Synthesis

Chiral Building Block

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

特性

IUPAC Name |

diethyl (4S,5S)-1,3-dioxolane-4,5-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O6/c1-3-12-8(10)6-7(15-5-14-6)9(11)13-4-2/h6-7H,3-5H2,1-2H3/t6-,7-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAIKNIATGSJSLF-BQBZGAKWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(OCO1)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1[C@H](OCO1)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 1,3-dioxolane-4,5-dicarboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[4-(4-methoxyphenyl)piperazin-1-yl]-7-(3-{8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}propyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2462392.png)

![Ethyl 2-[2-[2-(3,5-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2462400.png)

![3-Cyclopropyl-5-[4-(6-cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-1,2,4-thiadiazole](/img/structure/B2462403.png)

![N-(3-methoxyphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2462408.png)

![4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid](/img/structure/B2462409.png)

![6-Amino-2-[(2-chloro-6-fluorobenzyl)sulfanyl]pyrimidin-4-ol](/img/structure/B2462410.png)